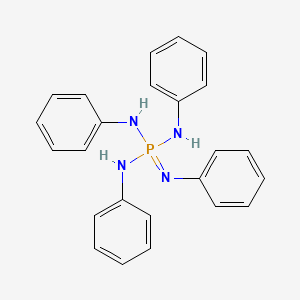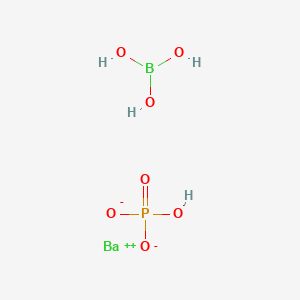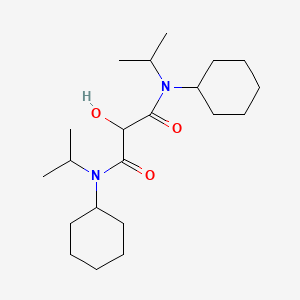
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of cyclohexyl and isopropyl groups attached to a central hydroxypropanediamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide typically involves the reaction of cyclohexylamine with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product formation. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Dicyclohexylcarbodiimide
- N,N’-Dicyclohexylurea
- N,N’-Dicyclohexyl-2-hydroxy-1,3-propanediaminium
Uniqueness
N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide is unique due to its specific combination of cyclohexyl and isopropyl groups attached to a hydroxypropanediamide core. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill.
Propiedades
Número CAS |
111635-29-1 |
|---|---|
Fórmula molecular |
C21H38N2O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N,N'-dicyclohexyl-2-hydroxy-N,N'-di(propan-2-yl)propanediamide |
InChI |
InChI=1S/C21H38N2O3/c1-15(2)22(17-11-7-5-8-12-17)20(25)19(24)21(26)23(16(3)4)18-13-9-6-10-14-18/h15-19,24H,5-14H2,1-4H3 |
Clave InChI |
CFHQGZGFELQJMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1CCCCC1)C(=O)C(C(=O)N(C2CCCCC2)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




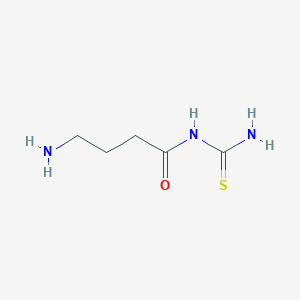
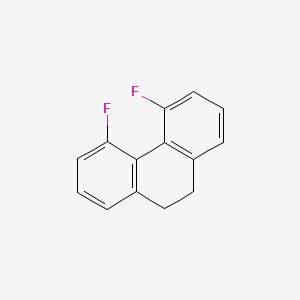
![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
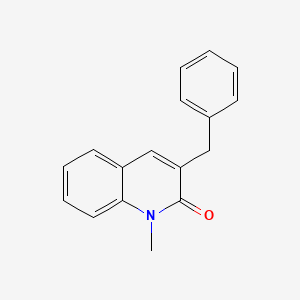
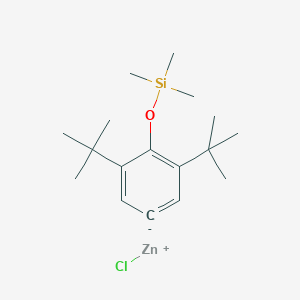
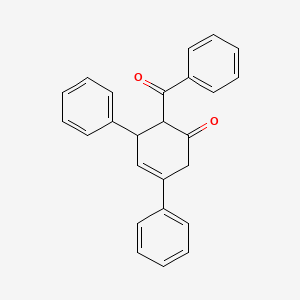

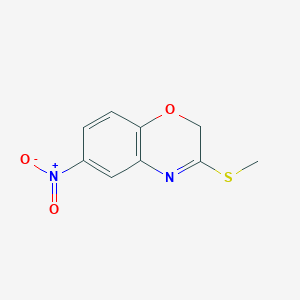
![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)
